N-cyclopentyl-5-(pyridin-2-yl)pyrimidin-2-amine
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Overview
Description
N-cyclopentyl-5-(pyridin-2-yl)pyrimidin-2-amine is an organic compound that has gained attention in scientific research due to its potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by a pyrimidine ring substituted with a cyclopentyl group and a pyridin-2-yl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-5-(pyridin-2-yl)pyrimidin-2-amine typically involves the reaction of 1-amino-5-bromopyrimidine with 2-pyridinecarboxaldehyde, followed by reduction to obtain the target compound . The reaction conditions often include the use of organic solvents such as chloroform and methanol, and the process may involve multiple steps to ensure the purity and yield of the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques such as recrystallization or chromatography to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-5-(pyridin-2-yl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrimidine or pyridine rings are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Chloroform, methanol, toluene.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine N-oxides, while reduction may produce amine derivatives with altered functional groups.
Scientific Research Applications
N-cyclopentyl-5-(pyridin-2-yl)pyrimidin-2-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of N-cyclopentyl-5-(pyridin-2-yl)pyrimidin-2-amine involves its interaction with molecular targets such as cyclin-dependent kinases (CDK2, CDK4, and CDK6). These kinases play a crucial role in regulating the cell cycle, and their inhibition can lead to the suppression of cell proliferation, making this compound a promising candidate for cancer therapy . The compound binds to the active site of these kinases, preventing their interaction with substrates and thereby inhibiting their activity.
Comparison with Similar Compounds
Similar Compounds
4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine: Another potent inhibitor of CDK4 and CDK6, with similar applications in cancer research.
Palbociclib: A well-known CDK4/6 inhibitor used in the treatment of breast cancer.
Uniqueness
N-cyclopentyl-5-(pyridin-2-yl)pyrimidin-2-amine is unique due to its specific substitution pattern, which provides distinct chemical properties and biological activities. Its cyclopentyl group enhances its lipophilicity, allowing it to diffuse more easily into cells and interact with intracellular targets. Additionally, its pyridin-2-yl group contributes to its binding affinity and selectivity for CDK2, CDK4, and CDK6, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C14H16N4 |
---|---|
Molecular Weight |
240.30 g/mol |
IUPAC Name |
N-cyclopentyl-5-pyridin-2-ylpyrimidin-2-amine |
InChI |
InChI=1S/C14H16N4/c1-2-6-12(5-1)18-14-16-9-11(10-17-14)13-7-3-4-8-15-13/h3-4,7-10,12H,1-2,5-6H2,(H,16,17,18) |
InChI Key |
WLANMNQATKETAY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NC2=NC=C(C=N2)C3=CC=CC=N3 |
Origin of Product |
United States |
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